N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with ethoxy and propargyl groups at the 4- and 3-positions, respectively. The benzamide moiety is further functionalized with a pyrrolidine sulfonyl group at the para position. Its Z-configuration at the imine bond is critical for maintaining planar geometry, which may influence binding interactions .
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-14-26-21-19(30-4-2)8-7-9-20(21)31-23(26)24-22(27)17-10-12-18(13-11-17)32(28,29)25-15-5-6-16-25/h1,7-13H,4-6,14-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMOVPPOGFYTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the ethoxy and prop-2-yn-1-yl groups. The final step involves the coupling of the benzothiazole derivative with 4-(pyrrolidine-1-sulfonyl)benzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s pharmacological properties may be explored for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several benzothiazole and benzamide derivatives. Key comparisons include:
Key Observations :
- Sulfonamide vs. Ester : The pyrrolidine sulfonamide in the target compound offers hydrogen-bonding capability, unlike the ester group in , which may reduce solubility but increase target specificity.
- Planarity : The Z-configuration in the benzothiazole-imine system (shared with ) ensures planarity, critical for stacking interactions in biological targets.
Physicochemical Properties
- IR Spectroscopy : The target compound’s sulfonamide group is expected to show ν(S=O) stretches near 1150–1250 cm⁻¹, comparable to sulfonyl absorptions in (1243–1258 cm⁻¹ for C=S). The absence of ν(C=O) in triazole derivatives (as in ) contrasts with the benzamide’s carbonyl stretch (~1660 cm⁻¹).
- Crystallography : Analog exhibits a mean σ(C–C) bond deviation of 0.002 Å and an R factor of 0.038, indicating high structural precision . Similar accuracy is expected for the target compound if analyzed via SHELX or WinGX .
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction yields a compound that exhibits a unique structural framework conducive to various biological interactions.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacterial and fungal strains. A study highlighted that derivatives with similar functional groups demonstrated minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens, suggesting potent antimicrobial efficacy .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that compounds with similar structures inhibited cell proliferation effectively. The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation .
Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. In vivo studies have shown that certain compounds can significantly reduce inflammation markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Testing
A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that compounds with the benzothiazole moiety exhibited stronger activity compared to standard antibiotics, making them promising candidates for further development .
Case Study 2: Anticancer Efficacy
In a study evaluating the anticancer effects of similar benzothiazole derivatives, researchers reported significant cytotoxicity against multiple cancer cell lines. The most potent compound demonstrated IC50 values in the low micromolar range, indicating its effectiveness in inhibiting tumor growth .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are optimal for preparing N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Benzothiazole ring formation : Condensation of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions (e.g., acetic acid) .
- Sulfonylation : Reaction of the benzamide intermediate with pyrrolidine-1-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base .
- Z-configuration control : Use of stereoselective catalysts (e.g., palladium on carbon) and low-temperature conditions to favor the (2Z)-isomer .
Optimization parameters : - Solvent selection (polar aprotic solvents like DCM or DMF for sulfonylation).
- Reaction time (monitored via TLC or HPLC to prevent over-reaction of the propargyl group).
- Purity assessment via HPLC (>95%) and NMR (integration of ethoxy/propargyl protons) .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₃H₂₄N₂O₃S₂) with <3 ppm error .
- X-ray Crystallography : Resolve stereochemical ambiguities if NMR data is inconclusive .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound, particularly its interaction with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like kinase enzymes. The benzothiazole and sulfonyl groups may occupy hydrophobic pockets, while the propargyl group participates in π-π stacking .
- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .
Q. How do structural modifications (e.g., substituents on the benzothiazole or sulfonamide groups) affect pharmacological activity?
Methodological Answer: Structure-Activity Relationship (SAR) Workflow :
Analog Synthesis : Replace ethoxy with methoxy or isopropoxy; substitute pyrrolidine-sulfonyl with piperidine-sulfonyl .
Biological Screening : Test analogs in vitro (e.g., antimicrobial assays, cancer cell lines) .
Computational Modeling : Perform QSAR analysis to correlate substituent electronegativity/logP with activity .
Q. How can stability and degradation pathways of this compound under physiological conditions be analyzed?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 10 (NaOH) at 40°C for 24h; analyze via HPLC for cleavage of the sulfonamide bond .
- Photodegradation : Expose to UV light (254 nm) to assess benzothiazole ring stability .
- Mass Spectrometry : Identify degradation products (e.g., oxidation of propargyl to carbonyl groups) via LC-QTOF .
Q. What experimental approaches address solubility challenges for in vivo studies?
Methodological Answer:
Q. How can enantiomeric purity be ensured given the (2Z)-configuration?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate Z/E isomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for the (2Z)-form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
